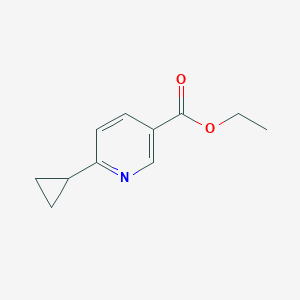

Ethyl 6-cyclopropylnicotinate

CAS No.:

Cat. No.: VC17881073

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2 |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | ethyl 6-cyclopropylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H13NO2/c1-2-14-11(13)9-5-6-10(12-7-9)8-3-4-8/h5-8H,2-4H2,1H3 |

| Standard InChI Key | UHWVGYRWRFFGQP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)C2CC2 |

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituents

Ethyl 6-cyclopropylnicotinate belongs to the nicotinate ester family, featuring a pyridine ring substituted with a cyclopropyl group at the 6-position and an ethyl ester moiety at the 3-position. In the closely related derivative ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate, additional electronegative fluorine atoms at the 2-position enhance its reactivity and potential biological activity. The canonical SMILES notation for this analog is CCOC(=O)c1ccc(nc1C(F)F)C1CC1, illustrating the ethyl ester (CCOC(=O)), pyridine ring (c1ccc(nc1)...), cyclopropyl group (C1CC1), and difluoromethyl substituent (C(F)F) .

Table 1: Key Molecular Properties of Ethyl 6-Cyclopropyl-2-(Difluoromethyl)Nicotinate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃F₂NO₂ | |

| Molecular Weight | 241.23 g/mol | |

| IUPAC Name | Ethyl 6-cyclopropyl-2-(difluoromethyl)pyridine-3-carboxylate | |

| SMILES | CCOC(=O)c1ccc(nc1C(F)F)C1CC1 |

Spectroscopic and Computational Data

While specific spectral data for ethyl 6-cyclopropylnicotinate are unavailable, its difluoromethyl analog exhibits characteristic infrared (IR) absorption bands for ester carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the cyclopropyl protons (δ 0.5–1.5 ppm) and the ethyl ester group (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂) .

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of ethyl 6-cyclopropylnicotinate derivatives typically involves multi-step functionalization of nicotinic acid precursors. For ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate, key steps include:

-

Cyclopropanation: Introduction of the cyclopropyl group via transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction using cyclopropylboronic acid).

-

Difluoromethylation: Electrophilic substitution or radical-mediated addition of difluoromethyl groups at the 2-position.

-

Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic or enzymatic conditions .

Table 2: Representative Synthetic Pathway for Analogous Compounds

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Cyclopropanation | Cyclopropylboronic acid, Pd catalyst, base | 65–75% |

| 2 | Difluoromethylation | ClCF₂H, CuI, DMF, 80°C | 50–60% |

| 3 | Esterification | Ethanol, H₂SO₄, reflux | 85–90% |

Challenges in Synthesis

-

Steric Hindrance: The cyclopropyl group’s rigid structure complicates regioselective substitutions on the pyridine ring.

-

Fluorine Reactivity: Difluoromethyl groups require careful handling due to their sensitivity to hydrolysis and oxidative conditions .

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at positions ortho and para to the electron-withdrawing ester group. For example, the difluoromethyl substituent in ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate can be displaced by amines or alkoxides in polar aprotic solvents like DMSO or DMF:

Hydrolysis and Ester Cleavage

Under basic conditions, the ethyl ester undergoes saponification to yield the corresponding carboxylic acid, a critical step in prodrug activation:

Applications in Pharmaceutical and Agrochemical Research

Agrochemical Development

Fluorinated pyridines are widely used in herbicides and insecticides. The difluoromethyl group in ethyl 6-cyclopropyl-2-(difluoromethyl)nicotinate may disrupt insect nervous systems by mimicking natural neurotransmitters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume